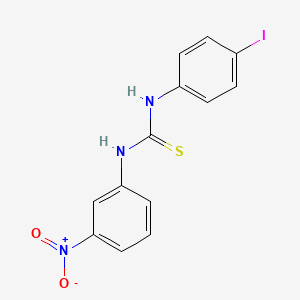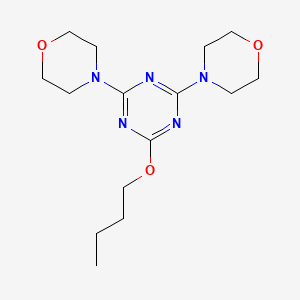
N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea
Übersicht
Beschreibung
N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea, also known as INTU, is a synthetic compound that has been extensively used in scientific research for its unique properties. It is a member of the thiourea family of compounds and has been used in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins by binding to their active sites. N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea has been shown to inhibit the activity of carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. It has also been shown to inhibit the activity of acetylcholinesterase by binding to the catalytic site of the enzyme.
Biochemical and Physiological Effects
N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. Additionally, N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea in lab experiments is its unique properties. It has been shown to have a high affinity for various enzymes and proteins, making it a useful tool for studying their function. Additionally, N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea in scientific research. One direction is the development of N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea derivatives with improved properties such as solubility and selectivity. Another direction is the use of N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea in the development of new cancer therapies. N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Additionally, N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea could be used in the development of new anti-inflammatory drugs by targeting pro-inflammatory cytokines.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea has been used extensively in scientific research for its unique properties. It has been used as a pharmacological tool to study the role of various proteins and enzymes in biological systems. N-(4-iodophenyl)-N'-(3-nitrophenyl)thiourea has been shown to inhibit the activity of various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2S/c14-9-4-6-10(7-5-9)15-13(20)16-11-2-1-3-12(8-11)17(18)19/h1-8H,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYSTFYIOPKXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4666671.png)
![N-[3-(4-morpholinyl)propyl]-2-(1-naphthyloxy)propanamide](/img/structure/B4666692.png)
![1-[(benzylsulfonyl)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4666705.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4666720.png)

![4-[(4-ethyl-1-piperazinyl)carbonyl]-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B4666738.png)


![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B4666754.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4666767.png)